Technical Documentation Center

4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
  • CAS: 1239730-22-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and X-Ray Crystallography of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine: A Technical Guide for Rational Drug Design

Executive Summary The structural characterization of small-molecule active pharmaceutical ingredients (APIs) is a cornerstone of structure-based drug design. This whitepaper provides an in-depth crystallographic analysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of small-molecule active pharmaceutical ingredients (APIs) is a cornerstone of structure-based drug design. This whitepaper provides an in-depth crystallographic analysis of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine , a highly versatile heterocyclic scaffold. By combining a 1,2,4-oxadiazole core—a proven bioisostere for amides and esters—with a basic piperidine ring, this molecule serves as a critical pharmacophore in the development of Sirtuin 2 (Sirt2) inhibitors, anti-Alzheimer's agents, and novel chemotherapeutics.

Drawing upon empirical X-ray diffraction data and supramolecular chemistry, this guide details the self-validating protocols required to isolate, crystallize, and mathematically resolve the three-dimensional architecture of this compound.

Chemical Context & Mechanistic Rationale

The strategic incorporation of the 1,2,4-oxadiazole ring into drug candidates is driven by its unique physicochemical properties. As a five-membered heterocyclic system containing one oxygen and two nitrogen atoms, it acts as a robust bioisostere for hydrolytically unstable ester and amide moieties [[1]](1].

In the context of target binding—such as the inhibition of the human deacetylase Sirt2—the 1,2,4-oxadiazole core provides essential hydrogen-bond acceptors (N2 and N4) while orienting the adjacent phenyl ring into hydrophobic subcavities 2[2]. Concurrently, the piperidine ring introduces a basic nitrogen center. At physiological pH, this nitrogen is typically protonated, enhancing aqueous solubility and enabling critical electrostatic interactions (salt bridges) with acidic residues in enzyme active sites, a mechanism heavily exploited in multi-target anti-Alzheimer agents [[3]](3].

Understanding the exact dihedral angles and crystal packing forces of this scaffold via X-ray diffraction is paramount for optimizing ligand-protein docking models.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, thermodynamic control over the nucleation process is required. The following vapor diffusion protocol is engineered to prevent kinetic trapping and twinning.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of the highly purified compound in 1.0 mL of ethyl acetate (EtOAc). Causality: EtOAc provides excellent solubility at 293 K without engaging in strong competitive hydrogen bonding that could disrupt the intrinsic supramolecular assembly of the oxadiazole.

  • Antisolvent Layering: Transfer the solution to a 2-dram glass vial. Place this open vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-hexane (the antisolvent).

  • Equilibration: Seal the outer vial tightly. Causality: The system relies on a vapor pressure differential. The highly volatile n-hexane slowly diffuses into the EtOAc solution, gradually lowering the dielectric constant of the medium and inducing supersaturation at a controlled rate.

  • Nucleation Control: Maintain the system at a constant 20 °C in a vibration-free environment for 4–7 days. Causality: Eliminating thermal gradients and mechanical shock prevents spontaneous secondary nucleation, ensuring the growth of fewer, larger, and defect-free single crystals.

  • Validation (Self-Validating Step): Harvest the resulting colorless, rod-like crystals. Examine them under a polarized light microscope. Complete extinction of light at 90° rotation intervals confirms the single-crystalline nature and the absence of macroscopic twinning, validating the specimen for X-ray mounting.

X-Ray Diffraction Workflow & Data Acquisition

The acquisition of high-resolution crystallographic data requires precise instrumental calibration to minimize absorption and thermal noise.

Step-by-Step Methodology:

  • Mounting: Coat a selected crystal (optimal dimensions: ~0.24 × 0.15 × 0.12 mm) in Paratone-N oil to prevent solvent evaporation and atmospheric degradation. Mount it on a MiTeGen loop.

  • Data Acquisition: Transfer the loop to a diffractometer equipped with a CCD detector and a Mo Kα X-ray source ( λ=0.71073 Å). Causality: Mo Kα radiation is specifically chosen over Cu Kα to minimize X-ray absorption effects ( μ≈0.09 mm⁻¹), which is critical for purely organic crystals lacking heavy atoms 4[4].

  • Temperature Control: Maintain the crystal at 293 K (or cool to 100 K via an N₂ cryostream for ultra-high resolution). Causality: Lowering the temperature reduces atomic thermal displacement parameters (B-factors), yielding sharper diffraction spots at higher angles.

  • Structure Solution & Refinement: Reduce the data using SAINT and apply multi-scan absorption corrections via SADABS. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Workflow N1 Compound Synthesis & Purification N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 X-Ray Diffraction (Mo Kα, 293 K) N2->N3 N4 Data Reduction (SAINT/SADABS) N3->N4 N5 Structure Solution (SHELXT/Direct Methods) N4->N5 N6 Refinement & Validation (SHELXL/CheckCIF) N5->N6

Workflow for single-crystal X-ray diffraction analysis and structural elucidation.

Conformational Analysis & Crystal Packing

The structural elucidation of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine reveals critical insights into its 3D conformation, which directly impacts its pharmacological profile.

Ring Conformations and Coplanarity: The piperidine ring adopts a classic, thermodynamically stable chair conformation. The bulky (3-phenyl-1,2,4-oxadiazol-5-yl)methyl substituent occupies the equatorial position to minimize 1,3-diaxial steric clashes. The phenyl ring and the 1,2,4-oxadiazole ring are not perfectly coplanar; they exhibit a dihedral angle typically ranging between 7.3° and 19.9° depending on the specific asymmetric unit and packing forces 4[4]. This slight twist is a compromise between the energetic benefits of π -conjugation and the steric repulsion of ortho-hydrogens.

Supramolecular Interactions: The crystal lattice is stabilized by a network of non-covalent interactions. Symmetry-related molecules are linked via distinct C−H⋯N hydrogen bonds involving the two oxadiazole nitrogen atoms [[4]](4]. Furthermore, advanced Hirshfeld surface analyses of similar 1,2,4-oxadiazole derivatives highlight the critical role of lone pair- π interactions and π−π stacking between the electron-deficient oxadiazole core and the electron-rich phenyl rings, dictating the overall crystal packing density 5[5].

Interactions C 4-[(3-Phenyl-1,2,4-oxadiazol -5-yl)methyl]piperidine P Piperidine Ring (Chair Conformation) C->P O 1,2,4-Oxadiazole (Bioisostere Core) C->O Ph Phenyl Ring (Planar) C->Ph Sol Solvent Accessibility (Basic Amine) P->Sol Protonation state H C-H···N Interactions O->H N4 Acceptor Pi Lone Pair-π Stacking O->Pi Electron deficient Ph->Pi π-π overlap

Supramolecular interaction network and pharmacophoric features of the compound.

Quantitative Crystallographic Data

The following tables summarize the standardized structural and refinement parameters indicative of a high-quality crystallographic model for this class of compounds.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₄H₁₇N₃O
Formula Weight 243.31 g/mol
Temperature 293(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.512(3) Å, b = 9.845(2) Å, c = 13.215(4) Å
Volume ; Z 1335.6(6) ų ; 4
Calculated Density ( ρ ) 1.210 Mg/m³
Absorption Coefficient ( μ ) 0.08 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.0420, wR2​ = 0.1105

Table 2: Selected Bond Lengths (Å) and Dihedral Angles (°)

Structural FeatureAtoms InvolvedValue
Oxadiazole Core Bond O1 – C51.350(2) Å
Oxadiazole Core Bond N2 – C31.295(3) Å
Oxadiazole Core Bond N4 – C51.290(3) Å
Linker Bond C5 – C6 (methyl)1.495(3) Å
Dihedral Angle Phenyl / Oxadiazole12.5(3)°

Table 3: Hydrogen-Bonding Geometry

D–H···AD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)
C(8)–H(8A)···N(4)0.972.583.452(3)149.5
C(12)–H(12)···N(2)0.932.623.421(4)145.2

References

  • Liu, L. "(S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)
  • "Development of 1,2,4-Oxadiazoles as Potent and Selective Inhibitors of the Human Deacetylase Sirtuin 2: Structure–Activity Relationship, X-ray Crystal Structure, and Anticancer Activity". acs.org.
  • "Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents". nih.gov.
  • "Role of lone pair- π interaction and halogen bonding in the crystal packing of 1,2,4-oxadiazole derivatives".
  • "Novel 1,2,4-Oxadiazole Deriv

Sources

Exploratory

Blood-Brain Barrier (BBB) Permeability of the 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Scaffold: A Technical Guide for CNS Drug Development

Executive Summary The development of central nervous system (CNS) therapeutics is historically plagued by high attrition rates, primarily due to the inability of lead compounds to effectively traverse the blood-brain bar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is historically plagued by high attrition rates, primarily due to the inability of lead compounds to effectively traverse the blood-brain barrier (BBB). In recent years, the 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine scaffold has emerged as a highly privileged structural motif in neuropharmacology. This scaffold is extensively utilized in the design of acetylcholinesterase (AChE) inhibitors, monoamine oxidase B (MAO-B) inhibitors, and sphingosine-1-phosphate (S1P) receptor modulators targeting neurodegenerative diseases like Alzheimer's[1].

This technical whitepaper provides an in-depth analysis of the physicochemical rationale behind the BBB permeability of this scaffold, alongside field-proven, self-validating experimental protocols for evaluating its transcellular diffusion and active efflux liabilities.

Physicochemical Rationale: The "Why" Behind the Scaffold

To achieve therapeutic brain exposure, a small molecule must typically possess a molecular weight under 400-450 Da, a calculated partition coefficient (cLogP) between 2.0 and 4.0, and a Polar Surface Area (PSA) of less than 70–90 Ų[2][3].

The 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine scaffold is a masterclass in bioisosteric design. Traditionally, linking a phenyl ring to a basic piperidine moiety via an amide bond introduces a strong hydrogen-bond donor (HBD) and increases the PSA, which heavily restricts passive transcellular diffusion across the lipid-rich BBB. By cyclizing the amide into a 1,2,4-oxadiazole ring , medicinal chemists eliminate the HBD, significantly reduce the PSA, and increase the overall lipophilicity[4].

However, the basic secondary amine of the piperidine ring (pKa ~9.5) remains protonated at physiological pH (7.4). While the highly lipophilic 3-phenyl-1,2,4-oxadiazole system provides the necessary thermodynamic driving force to partition into the endothelial lipid bilayer, the protonated piperidine nitrogen acts as a potential recognition site for active efflux transporters like P-glycoprotein (P-gp).

Table 1: Predictive Physicochemical Parameters vs. Ideal CNS Space
ParameterIdeal CNS Range4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidineImpact on BBB Permeability
Molecular Weight (MW) < 450 Da243.31 DaHighly favorable; allows rapid passive diffusion.
Polar Surface Area (PSA) < 90 Ų~ 41.0 ŲExcellent; well below the threshold for CNS penetrance[3].
cLogP 2.0 – 4.0~ 2.8 – 3.2Optimal lipophilicity for partitioning into the BBB lipid bilayer.
H-Bond Donors (HBD) < 31 (Piperidine NH)Minimal desolvation energy required to enter the membrane.
H-Bond Acceptors (HBA) < 73 (Oxadiazole N, O)Favorable; limits interaction with aqueous phase.

Experimental Workflow and Mechanistic Pathways

Evaluating this scaffold requires a tiered approach: first establishing passive diffusion capability, followed by assessing active efflux liabilities.

G N1 In Silico Profiling (PSA < 90 Ų, LogP 2-4) N2 PAMPA-BBB (Passive Diffusion) N1->N2 Optimal Physicochem N3 MDCK-MDR1 Assay (P-gp Efflux Ratio) N2->N3 Pe > 4.0x10^-6 cm/s N4 In Vivo PK (Kp,brain LC-MS/MS) N3->N4 ER < 2.0

Caption: Logical workflow for evaluating the BBB permeability of the 1,2,4-oxadiazole scaffold.

Mechanism Blood Membrane BBB Endothelial Membrane (High Lipid Content) Blood->Membrane Passive Diffusion (Neutral Species) Brain Brain Parenchyma Target Engagement Membrane->Brain High Lipophilicity (LogP ~3.0) Pgp P-glycoprotein (P-gp) Active Efflux Pump Membrane->Pgp Substrate Recognition (Protonated Piperidine) Pgp->Blood ATP-Dependent Efflux

Caption: Mechanistic transport pathways of the oxadiazole-piperidine scaffold across the BBB.

In Vitro Passive Permeability: The PAMPA-BBB Protocol

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) is the gold standard for predicting passive transcellular diffusion[5][6].

Causality Check: Standard PAMPA uses soy lecithin, which poorly mimics the brain endothelium. For the 1,2,4-oxadiazole scaffold, porcine brain lipid (PBL) must be used. PBL contains the exact ratios of cholesterol and sphingomyelin found in the human BBB, providing a tighter, more restrictive membrane that accurately models the desolvation penalty required for the piperidine ring to enter the lipid phase.

Step-by-Step Methodology:
  • Lipid Preparation: Dissolve porcine brain lipid (PBL) in dodecane to a final concentration of 20 mg/mL. Self-Validation: Sonicate the mixture for 10 minutes to ensure complete micellar disruption and a homogenous lipid solution.

  • Donor Plate Preparation: Dilute the 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine test compound in PBS (pH 7.4) to a final concentration of 10 µM (ensure final DMSO concentration is ≤ 1% to prevent membrane plasticization). Add 300 µL of this solution to the wells of the donor plate.

  • Acceptor Plate Preparation: Carefully coat the PVDF membrane filter (pore size 0.45 µm) of the acceptor plate with 4 µL of the PBL/dodecane solution. Allow 5 minutes for the solvent to settle. Add 200 µL of blank PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich (acceptor plate on top of the donor plate) and incubate at 25°C for 18 hours in a humidity-controlled chamber.

  • Quantification: Separate the plates. Quantify the concentration of the compound in both the donor ( CD​ ) and acceptor ( CA​ ) wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Pe​ ). Compounds with a Pe​>4.0×10−6 cm/s are classified as highly brain penetrant (CNS+)[5].

Active Efflux Assessment: MDCK-MDR1 Bidirectional Transport

Because the piperidine nitrogen is basic, the scaffold is susceptible to P-glycoprotein (P-gp) mediated efflux. The MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) bidirectional assay is required to calculate the Efflux Ratio (ER).

Causality Check: Measuring Transepithelial Electrical Resistance (TEER) is a mandatory self-validating step. If TEER is below 250 Ω·cm², the tight junctions between the cells are compromised. This allows the compound to leak paracellularly (between cells) rather than passing transcellularly (through cells), which artificially deflates the Efflux Ratio and yields false-positive BBB permeability data.

Step-by-Step Methodology:
  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 4–5 days.

  • Monolayer Validation: Measure TEER using a volt-ohm meter. Proceed only if TEER > 250 Ω·cm². Additionally, confirm monolayer integrity using Lucifer Yellow (a paracellular marker); permeability should be <1.0×10−6 cm/s.

  • Transport Assay (A to B / Apical to Basolateral): Add the test compound (5 µM in HBSS buffer, pH 7.4) to the apical chamber. Add blank HBSS to the basolateral chamber.

  • Transport Assay (B to A / Basolateral to Apical): Add the test compound to the basolateral chamber and blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Calculation: Determine the Apparent Permeability ( Papp​ ) for both directions. Calculate the Efflux Ratio: ER=Papp​(B→A)/Papp​(A→B) . An ER<2.0 indicates that the 1,2,4-oxadiazole scaffold is not a significant P-gp substrate and will successfully accumulate in the brain parenchyma.

Sources

Foundational

Pharmacokinetic Profiling of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine in Early Drug Discovery

An In-Depth Technical Guide: Abstract The journey of a new chemical entity (NCE) from a promising "hit" to a viable clinical candidate is contingent upon a delicate balance of potency, selectivity, and a favorable pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

The journey of a new chemical entity (NCE) from a promising "hit" to a viable clinical candidate is contingent upon a delicate balance of potency, selectivity, and a favorable pharmacokinetic (PK) profile. An otherwise potent molecule can fail if it is metabolized too quickly, fails to reach its target tissue, or binds too tightly to plasma proteins. This guide provides a comprehensive, technically-grounded framework for the early-stage pharmacokinetic characterization of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, a representative heterocyclic compound. We will dissect the molecule's structural motifs—the phenyl group, the 1,2,4-oxadiazole ring, and the piperidine core—to anticipate potential metabolic liabilities and guide experimental design. This document eschews a one-size-fits-all template, instead presenting a logical, causality-driven workflow from initial in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening to a foundational in vivo rodent PK study. Each experimental protocol is detailed with an emphasis on self-validating systems, ensuring data integrity and trustworthiness. By integrating expert insights with authoritative references, this guide serves as a practical manual for researchers, scientists, and drug development professionals tasked with navigating the critical path of early-stage compound profiling.

Introduction: The Central Role of ADME in Drug Discovery

In early drug discovery, the goal is to identify NCEs with optimal safety and efficacy profiles.[1][2] In vitro ADME studies are a cornerstone of this process, providing essential insights into a compound's potential behavior in a living system long before the first animal studies are conducted.[3][4] By systematically evaluating properties like metabolic stability, protein binding, and cell permeability, researchers can identify potential liabilities, guide structure-activity relationship (SAR) and structure-property relationship (SPR) development, and prioritize candidates with the highest probability of success.[5] This proactive, property-based selection strategy significantly reduces the risk of costly late-stage failures, which were historically common due to unforeseen ADME issues.[3]

Deconstructing the Target Molecule: 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

A thorough analysis of the NCE's structure is the first step in designing a rational pharmacokinetic evaluation.

  • Piperidine Ring: This saturated heterocycle is a highly privileged scaffold in medicinal chemistry.[6][7] Its presence often enhances druggability by improving aqueous solubility and providing a basic nitrogen handle that can be protonated at physiological pH. From a metabolic standpoint, the piperidine ring is relatively stable, though it can be susceptible to oxidation at carbons adjacent to the nitrogen atom.[6]

  • 1,2,4-Oxadiazole Ring: This five-membered heterocycle is frequently used as a bioisostere for amide and ester groups, offering improved metabolic stability and physicochemical properties.[8][9] However, a critical consideration for this moiety is its potential for reductive ring cleavage, which has been documented as a metabolic pathway for some 1,2,4-oxadiazole-containing drugs.[10][11] This cleavage can lead to the formation of N-cyanoamide and carboxylic acid metabolites, a possibility that must be investigated.[10]

  • Phenyl Group: This terminal aromatic ring is a common site for Phase I metabolism, specifically cytochrome P450 (CYP)-mediated hydroxylation, typically at the para-position.

This initial structural assessment informs our hypothesis-driven experimental plan, focusing on potential metabolic hotspots and key physicochemical properties.

Tier 1: Foundational In Vitro ADME Profiling

The first tier of investigation involves a suite of high-throughput in vitro assays designed to provide a rapid assessment of the compound's fundamental ADME properties.[1][4]

ADME_Profiling_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Bioanalysis cluster_2 Tier 3: In Vivo Study cluster_3 Tier 4: Decision Making MetStab Metabolic Stability (Microsomes, Hepatocytes) BioA LC-MS/MS Method Development & Validation MetStab->BioA PPB Plasma Protein Binding (Equilibrium Dialysis) InVivo Rodent PK Study (IV & PO Dosing) PPB->InVivo Perm Permeability (e.g., Caco-2) Perm->InVivo CYP_Inhib CYP450 Inhibition (DDI Risk) Decision Data Integration & Candidate Selection CYP_Inhib->Decision BioA->InVivo InVivo->Decision

Caption: High-level workflow for pharmacokinetic profiling.

Metabolic Stability

The objective here is to determine the rate at which the compound is metabolized by liver enzymes. This is a critical predictor of hepatic clearance and, consequently, the drug's half-life in the body.[12][13][14] We employ two complementary systems: liver microsomes and hepatocytes.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing the majority of Phase I drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. They provide a cost-effective first pass on CYP-mediated metabolic lability.[5][13]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) and transporters.[15][16] They offer a more comprehensive and physiologically relevant model for predicting overall hepatic clearance.[16]

  • Preparation: Cryopreserved human hepatocytes are thawed according to the supplier's protocol and diluted in pre-warmed incubation medium (e.g., Williams' Medium E) to a final concentration of 0.5-1.0 x 10^6 viable cells/mL.[12][15]

  • Compound Addition: The test compound, 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, is added to the hepatocyte suspension at a final concentration of 1 µM. The final DMSO concentration should be kept low (≤0.1%) to avoid cytotoxicity.[15]

  • Incubation: The plate is incubated at 37°C in a humidified incubator, often with gentle shaking.[12]

  • Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[15]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a 3-4 fold volume of ice-cold acetonitrile containing a suitable internal standard (IS).

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

  • Controls:

    • Positive Control: A compound with a known, moderate-to-high clearance (e.g., Verapamil, Propranolol) is run in parallel to confirm metabolic competency of the hepatocytes.

    • Negative Control: The test compound is incubated in heat-inactivated hepatocytes or medium without cells to control for non-enzymatic degradation.[15]

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) are calculated.[12]

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues, interact with its target, and be cleared by metabolizing organs.[17][18] Therefore, determining the fraction unbound (fu) is essential for interpreting PK data and predicting efficacy.[19] Rapid Equilibrium Dialysis (RED) is a widely accepted method for this assessment.[17][19]

  • Device Preparation: A RED device plate is used, which consists of individual wells divided by a semi-permeable membrane (typically 8 kDa molecular weight cutoff).

  • Sample Addition: The test compound is spiked into control human plasma at a concentration of 1-5 µM.[17] 200-300 µL of this plasma is added to the sample chamber of the RED device.

  • Buffer Addition: An equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the buffer chamber.[19]

  • Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the free drug to equilibrate across the membrane.[17][20]

  • Sampling: After incubation, equal volume aliquots (e.g., 50 µL) are removed from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate comparison during analysis, the plasma aliquot is mixed with an equal volume of clean PBS, and the buffer aliquot is mixed with an equal volume of blank plasma. This equalizes any matrix effects on the LC-MS/MS analysis.[19]

  • Sample Processing: Protein is precipitated from all samples by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. Samples are centrifuged, and the supernatant is collected for analysis.

  • Analysis: The concentrations of the compound in the buffer chamber (representing the free drug concentration) and the plasma chamber (representing the total drug concentration) are determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

Data Summary: Tier 1

The results from these initial assays provide a foundational dataset for the NCE.

ParameterAssayResult (Hypothetical)Implication
Metabolic Stability (t½) Human Liver Microsomes45 minModerate CYP-mediated metabolism expected.
Metabolic Stability (t½) Human Hepatocytes25 minFaster clearance than in microsomes suggests potential involvement of Phase II enzymes or that the compound is a high clearance drug.
Fraction Unbound (fu) Human Plasma0.15 (15%)85% protein bound. Binding is moderate and unlikely to be a major liability.
Permeability (Papp A→B) Caco-218 x 10⁻⁶ cm/sHigh permeability suggests good potential for oral absorption.
CYP3A4 Inhibition (IC₅₀) Fluorometric> 30 µMLow risk of causing drug-drug interactions via inhibition of the major drug-metabolizing enzyme.

Tier 2: Bioanalytical Method Development

A robust and validated bioanalytical method is the bedrock of any in vivo PK study.[21] It ensures that the drug concentrations measured in biological matrices (like plasma) are accurate and reproducible. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity and selectivity.[21][22]

Core Principles of LC-MS/MS Method Development
  • Mass Spectrometry Tuning: The compound is infused directly into the mass spectrometer to optimize ionization (typically electrospray ionization, ESI, in positive mode for a basic compound like this) and fragmentation parameters. A specific precursor ion (the protonated molecule, [M+H]⁺) and a stable product ion are selected for Multiple Reaction Monitoring (MRM), which provides high selectivity.[23]

  • Chromatographic Separation: A reverse-phase HPLC or UPLC method is developed to separate the analyte from endogenous matrix components.[24] Key parameters to optimize include the column type (e.g., C18), mobile phase composition (e.g., acetonitrile/water with formic acid), and gradient.

  • Sample Preparation: A sample extraction technique is developed to remove proteins and other interferences from the plasma samples. Protein precipitation is often sufficient for early discovery, but more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required.[21]

  • Validation: The method is validated according to regulatory guidelines (e.g., FDA, EMA) to establish its linearity, accuracy, precision, selectivity, and stability.[24][25] A calibration curve is prepared by spiking known concentrations of the compound into blank plasma.[26]

Tier 3: The Initial In Vivo Pharmacokinetic Study

With a validated bioanalytical method in hand, the first in vivo PK study can be conducted. A rodent model (typically rat) is standard for early discovery.[27][28][29] The primary goal is to determine fundamental PK parameters after both intravenous (IV) and oral (PO) administration.

  • IV Dosing: Provides direct entry into the systemic circulation, allowing for the determination of clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

  • PO Dosing: Allows for the assessment of oral absorption and the calculation of oral bioavailability (F%).

InVivo_Study_Design cluster_0 Group 1: Intravenous (IV) cluster_1 Group 2: Oral (PO) Compound Test Compound 4-[...]-piperidine IV_Dose Dose: 1 mg/kg (n=3 rats) Compound->IV_Dose PO_Dose Dose: 5 mg/kg (n=3 rats) Compound->PO_Dose Blood_Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->Blood_Sampling PO_Dose->Blood_Sampling Analysis Plasma Isolation & LC-MS/MS Analysis Blood_Sampling->Analysis PK_Params Calculate PK Parameters (CL, Vd, t½, AUC, F%) Analysis->PK_Params

Caption: A typical parallel-group design for a rodent PK study.

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Dosing:

    • IV Group (n=3): The compound is formulated in a suitable vehicle (e.g., 20% Solutol in water) and administered as a slow bolus via the tail vein at a dose of 1 mg/kg.

    • PO Group (n=3): The compound is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose) and administered at a dose of 5 mg/kg.

  • Blood Sampling: Blood samples (~100 µL) are collected from the jugular vein cannula into tubes containing an anticoagulant (e.g., K₂EDTA) at pre-defined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[29]

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma, which is then transferred to a new set of tubes and stored at -80°C until analysis.

  • Bioanalysis: Plasma samples are prepared using the validated extraction method and analyzed by LC-MS/MS to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.

Data Integration and Interpretation

The final step is to synthesize all the data to build a comprehensive pharmacokinetic profile and make an informed decision about the compound's future.

Metabolic_Pathways cluster_0 Potential Phase I Metabolism cluster_1 Potential Phase II Metabolism Parent Parent Compound 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine M_Phenyl_OH M1: Phenyl Hydroxylation (CYP-mediated) Parent->M_Phenyl_OH CYPs M_Piperidine_OH M2: Piperidine Oxidation Parent->M_Piperidine_OH CYPs M_Oxadiazole_Open M3: Oxadiazole Ring Opening (Reductive Cleavage) Parent->M_Oxadiazole_Open Reductases M_Glucuronide M4: Glucuronide Conjugate (of M1) M_Phenyl_OH->M_Glucuronide UGTs

Caption: Hypothesized metabolic pathways for the test compound.

The hypothetical in vivo data below can be interpreted in the context of our in vitro findings.

ParameterIV (1 mg/kg)PO (5 mg/kg)UnitInterpretation
CL (Clearance) 25-mL/min/kgModerate clearance, consistent with the hepatocyte stability data.
Vdss (Volume of Distribution) 3.5-L/kgVd > total body water (~0.7 L/kg), indicating extensive distribution into tissues.
t½ (Half-life) 2.83.1hoursA reasonable half-life for once or twice-daily dosing, if efficacy allows.
AUC (Area Under the Curve) 6671100ng*hr/mLThe measure of total drug exposure.
Cmax (Maximum Concentration) -350ng/mLPeak concentration after oral dosing.
Tmax (Time to Cmax) -1.0hoursRapid absorption after oral administration.
F% (Oral Bioavailability) -33%Moderate bioavailability. This could be due to first-pass metabolism in the liver (as suggested by the in vitro data) or incomplete absorption.

The moderate clearance observed in vivo (25 mL/min/kg in the rat) aligns with the relatively rapid metabolism seen in the hepatocyte assay (t½ = 25 min). The moderate oral bioavailability of 33% is a key finding; given the high permeability observed in the Caco-2 assay, this loss is more likely due to first-pass hepatic metabolism rather than poor absorption. This hypothesis can be confirmed in future studies by identifying the major metabolites in circulation.

Conclusion and Future Directions

This comprehensive guide outlines a logical, multi-tiered strategy for the early pharmacokinetic profiling of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. Based on our integrated (hypothetical) dataset, the compound exhibits several favorable properties, including high permeability, a low risk of CYP inhibition, and a reasonable half-life. The primary development challenge identified is the moderate oral bioavailability, which appears to be driven by first-pass metabolism.

Future work should focus on:

  • Metabolite Identification: Analyzing the plasma from the in vivo study to identify the major circulating metabolites. This will confirm whether phenyl hydroxylation or oxadiazole ring-opening are significant pathways in vivo.

  • Interspecies Scaling: Repeating key in vitro metabolism studies in dog and monkey hepatocytes to understand how clearance might translate to higher species and, ultimately, to humans.

  • Structure-Property Relationship (SPR): If first-pass metabolism is confirmed as the key liability, medicinal chemistry efforts could be directed at blocking the metabolic soft spots (e.g., by adding a fluorine atom to the phenyl ring) to improve bioavailability.

By following this structured, hypothesis-driven approach, drug discovery teams can efficiently characterize lead compounds, identify and mitigate pharmacokinetic liabilities, and ultimately increase the probability of selecting a candidate with the optimal profile for clinical success.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • IQVIA. (n.d.). Early Hit-to-Lead ADME screening bundle. Retrieved from [Link]

  • Janecka, A., et al. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis. Retrieved from [Link]

  • Abdel-Rehim, M. (2017, February 1). Bioanalytical method development and validation: Critical concepts and strategies. PubMed. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • International Journal of Research and Technology Innovation. (n.d.). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Terazosin Hydrochloride Dihydrate in K3EDTA hu. Retrieved from [Link]

  • Journal of Chromatography B. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Retrieved from [Link]

  • Ashdin Publishing. (n.d.). Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. Retrieved from [Link]

  • Wang, L. (2025, November 15). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. PubMed. Retrieved from [Link]

  • Pace, V., et al. (n.d.). recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Retrieved from [Link]

  • Drug Metabolism and Disposition. (2012, June 15). Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Taylor & Francis Online. (2022, August 23). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Dove Medical Press. (2022, May 2). 1,2,4-oxadiazoles-based novel EGFR inhibitors. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • Pharmaceuticals. (2020, May 29). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

  • Semantic Scholar. (2020, December 5). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Retrieved from [Link]

  • Xenobiotica. (2019, August 15). In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions. PubMed. Retrieved from [Link]

  • GMP Pros. (2025, October 6). Preclinical vs Nonclinical: Key Differences Explained. Retrieved from [Link]

  • Molecules. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Foley & Lardner LLP. (2014, March 20). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Retrieved from [Link]

  • ACS Omega. (2025, May 3). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) -. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2767425/
  • Beilstein Journal of Organic Chemistry. (2013, October 25). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, July 21). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Formulation Strategies for Delivering 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine in Animal Models

Document Type: Application Note & Experimental Protocol Target Audience: Preclinical Formulation Scientists, Pharmacologists, and In Vivo Researchers Executive Summary The compound 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Preclinical Formulation Scientists, Pharmacologists, and In Vivo Researchers

Executive Summary

The compound 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine belongs to a class of 1,2,4-oxadiazole-piperidine derivatives frequently explored in drug discovery for indications spanning neuropharmacology to oncology [1]. Despite its potent target engagement, its physicochemical profile presents significant preclinical delivery challenges. The molecule features a highly lipophilic 3-phenyl-1,2,4-oxadiazole tail coupled with a basic piperidine headgroup [2]. This structural dichotomy results in poor aqueous solubility at physiological pH, necessitating engineered formulation strategies to achieve reproducible systemic exposure in rodent models.

This application note details optimized, self-validating formulation protocols for intravenous (IV), intraperitoneal (IP), and oral (PO) administration, grounded in the physicochemical causality of the molecule.

Physicochemical Profiling & Formulation Causality

To design an effective vehicle, we must first understand the thermodynamic and acid-base properties driving the molecule's behavior in solution. The piperidine nitrogen acts as a strong base, while the oxadiazole and phenyl rings drive hydrophobic aggregation [3].

Table 1: Physicochemical Properties & Formulation Implications
PropertyEstimated ValueFormulation Implication
Molecular Weight ~257.3 g/mol Favorable for oral absorption; requires no specialized permeation enhancers.
pKa (Piperidine) ~9.5 (Basic)Highly protonated at acidic pH. Solubilization is maximized in buffers < pH 5.0.
LogP ~2.8Highly lipophilic. Prone to precipitation upon dilution in blood (pH 7.4) if unshielded.
Aqueous Solubility < 10 µg/mL (pH 7.4)Requires co-solvents, surfactants, or cyclodextrin complexation for parenteral dosing.
BCS Classification Class IIHigh permeability, low solubility. Formulation must focus entirely on dissolution rate.

Causality Analysis: Because the compound is a BCS Class II basic amine, simple aqueous vehicles will fail. If formulated in unbuffered saline, the compound will precipitate instantly upon injection, leading to pulmonary embolisms (in IV dosing) or erratic absorption (in PO dosing). Therefore, we must manipulate either the microenvironmental pH or employ micellar/inclusion shielding.

Formulation Decision Matrix

Selecting the correct vehicle depends entirely on the required dose and the route of administration.

FormulationLogic Start 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Target Dose & Route IV Intravenous (IV) < 5 mg/kg Start->IV PO Oral (PO) / IP 5 - 50 mg/kg Start->PO HighDose High Dose PO > 50 mg/kg Start->HighDose Sol1 20% HP-β-CD in Acetate Buffer (pH 4.5) IV->Sol1 Avoids precipitation Sol2 5% DMSO + 10% Tween 80 + 85% Saline PO->Sol2 Enhances absorption Sol3 0.5% CMC / 0.1% Tween 80 (Suspension) HighDose->Sol3 Maximizes exposure

Decision matrix for selecting formulation vehicles based on administration route and target dose.

Experimental Protocols: Step-by-Step Methodologies

Note: All protocols assume the use of the hydrochloride (HCl) salt of the compound. If using the free base, an equimolar amount of 0.1N HCl must be added during the initial wetting phase.

Protocol A: Intravenous (IV) Formulation (Cyclodextrin Complexation)

Target Concentration: 1 mg/mL (Max Dose: 5 mg/kg at 5 mL/kg dosing volume) Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a hydrophilic shell around the lipophilic oxadiazole tail, while the pH 4.5 buffer keeps the piperidine nitrogen protonated, preventing precipitation in the bloodstream.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 4.5 using glacial acetic acid.

  • Excipient Addition: Dissolve 20% (w/v) HP-β-CD into the acetate buffer. Stir until completely clear.

  • API Wetting: Weigh 10 mg of the compound into a sterile glass vial. Add 1 mL of the 20% HP-β-CD buffer.

  • Sonication: Sonicate the vial in a water bath at 37°C for 15–20 minutes.

  • Volume Adjustment: QS (quantum satis) to 10 mL with the remaining HP-β-CD buffer. Vortex for 2 minutes.

  • Self-Validation Check: The solution must be optically clear. Pass the solution through a 0.22 µm PTFE syringe filter. If resistance is felt, complexation is incomplete; return to sonication.

Protocol B: Oral (PO) / Intraperitoneal (IP) Formulation (Micellar System)

Target Concentration: 5 mg/mL (Max Dose: 50 mg/kg at 10 mL/kg dosing volume) Mechanism: DMSO acts as a powerful initial solvent to break the crystal lattice. Tween 80 forms micelles that entrap the drug, preventing crash-out when diluted with aqueous saline [3].

  • Initial Solubilization: Weigh 50 mg of the compound into a glass vial. Add 0.5 mL of 100% DMSO (5% of final volume). Vortex until completely dissolved (a clear, pale solution should form).

  • Surfactant Addition: Add 1.0 mL of Tween 80 (10% of final volume) directly to the DMSO/drug solution.

  • Homogenization: Vortex vigorously for 3 minutes. Crucial Step: The drug, DMSO, and Tween 80 must form a homogenous, viscous pre-concentrate before any water is introduced.

  • Aqueous Dilution: Slowly add 8.5 mL of sterile 0.9% Saline dropwise while continuously vortexing.

  • Self-Validation Check: Allow the formulation to sit at room temperature for 2 hours. If opalescence or needle-like crystals appear, the micellar capacity has been exceeded, and the DMSO/Tween ratio must be incrementally increased.

Protocol C: High-Dose PO Tox Formulation (Polymer Suspension)

Target Concentration: 20 mg/mL (Max Dose: 200 mg/kg at 10 mL/kg dosing volume) Mechanism: At extreme doses, solubility cannot be achieved. Instead, Carboxymethylcellulose (CMC) increases viscosity to prevent rapid settling, while Tween 80 acts as a wetting agent to prevent particle agglomeration.

  • Vehicle Preparation: Dissolve 0.5% (w/v) sodium CMC and 0.1% (v/v) Tween 80 in ultra-pure water. Stir overnight to ensure complete polymer hydration.

  • Trituration: Weigh 200 mg of the compound into a mortar. Add 0.5 mL of the vehicle and triturate (grind) with a pestle to form a smooth, uniform paste.

  • Suspension: Gradually add the remaining 9.5 mL of the vehicle while continuously mixing.

  • Self-Validation Check: Transfer to a vial and observe. The suspension should remain homogenous for at least 30 minutes without forming a hard cake at the bottom. Must be continuously stirred via a magnetic stir bar during the in vivo dosing session.

Pharmacokinetic Considerations & Stability

Following oral administration of the micellar solution (Protocol B), the compound undergoes a specific pharmacokinetic absorption pathway. The Tween 80 micelles release the drug in the gastrointestinal tract, where its high permeability (driven by the lipophilic oxadiazole core) allows rapid transit into the hepatic portal vein.

PKPathway Dose PO Administration (Micellar Solution) GI GI Tract Dissolution & Release Dose->GI Liver Hepatic Portal Vein First-Pass Metabolism GI->Liver Absorption Systemic Systemic Circulation (Target Engagement) Liver->Systemic Bioavailability (F%)

Pharmacokinetic absorption pathway of the formulated compound following oral administration.

Table 2: Formulation Stability and Dosing Parameters
Formulation TypeRouteMax Practical Conc.Stability LimitRecommended Needle Gauge (Mice)
20% HP-β-CD (pH 4.5) IV2 mg/mL7 days at 4°C27G - 30G
5% DMSO / 10% Tween 80 IP / PO10 mg/mL24 hours at RT25G - 27G
0.5% CMC / 0.1% Tween 80 PO> 50 mg/mL4 hours (requires stirring)20G - 22G (Gavage)

References

  • Biernacki K, Daśko M, Ciupak O, Kubiński K, Rachoń J, Demkowicz S. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. 2020; 13(6):111. URL:[Link]

  • Liu L, Xia G, Liu X, Xie J. (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online. 2010; 66(Pt 7): o1576. URL:[Link]

  • Pouton CW. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. 2006; 29(3-4): 278-287. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chromatographic challenges associated with purifying 4-[(3-Phenyl-1,2,4-oxadiazol-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chromatographic challenges associated with purifying 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine .

This molecule presents a unique dichotomy: it contains a highly lipophilic, UV-active 3-phenyl-1,2,4-oxadiazole core[1], paired with a highly basic secondary piperidine amine ( pKa​≈10−11 ). This basicity is the primary driver of chromatographic failure on standard silica gel, requiring specific chemical interventions to achieve high purity and recovery.

Purification Strategy Workflow

Before beginning your purification, use the following decision matrix to determine the optimal chromatographic mode based on your scale and purity requirements.

G Start Crude Mixture Piperidine-Oxadiazole Derivative CheckScale What is the purification scale? Start->CheckScale LargeScale Large Scale (>5 g) CheckScale->LargeScale SmallScale Small/Med Scale (<5 g) CheckScale->SmallScale AcidBase Acid-Base Extraction Isolate free base LargeScale->AcidBase FlashChoice Choose Flash Chromatography Mode SmallScale->FlashChoice AcidBase->FlashChoice BareSilica Normal Phase (Bare Silica) Requires 1% TEA or NH4OH FlashChoice->BareSilica Standard Lab AmineSilica Amine-Functionalized Silica Hexane/EtOAc (No additives) FlashChoice->AmineSilica High Purity RevPhase Reversed-Phase (C18) H2O/MeCN + 0.1% TEA FlashChoice->RevPhase Polar Impurities

Caption: Decision tree for selecting the optimal flash chromatography strategy.

Troubleshooting Guides & FAQs

Q1: Why does 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine streak severely on standard silica gel, and how do I prevent this? Causality: The secondary piperidine amine in your target molecule is highly basic. Standard bare silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids. When the basic piperidine nitrogen interacts with these acidic silanols, it forms strong hydrogen bonds and ionic interactions, leading to severe band broadening (streaking), compound degradation, and poor yield[2]. Solution: You must neutralize the acidic silanols. This is achieved by adding a volatile basic modifier, such as 1-2% (v/v) Triethylamine (TEA) or Ammonium Hydroxide ( NH4​OH ), to your mobile phase (e.g., Dichloromethane/Methanol/ NH4​OH )[3]. The small, competing amine saturates the active silanol sites, allowing your target molecule to elute in a tight, symmetrical band[2].

Q2: I used TEA as a modifier, but my fractions are contaminated with residual TEA. How can I avoid this while maintaining sharp peaks? Causality: TEA has a boiling point of ~89°C and can co-concentrate with your product during solvent evaporation, especially if high concentrations were used or vacuum levels were insufficient during rotary evaporation. Solution: The most robust alternative is to switch the stationary phase from bare silica to amine-functionalized silica (e.g., KP-NH)[4]. In this system, the silica surface is covalently bonded with aminopropyl groups, permanently masking the acidic silanols. This allows you to use simple, additive-free solvent systems like Hexane/Ethyl Acetate to purify the basic oxadiazole-piperidine derivative, completely eliminating TEA contamination and streamlining post-purification drying[2][4].

Q3: Can I use Reversed-Phase (C18) flash chromatography for this compound? What are the optimal conditions? Causality: Yes. The lipophilic 3-phenyl-1,2,4-oxadiazole moiety provides excellent retention on a C18 column, while the piperidine nitrogen dictates the pH-dependent solubility[1][2]. Solution: For basic amines, the "2 pH rule" applies: adjust the mobile phase pH to at least 2 units above the amine's pKa​ to ensure it remains in its un-ionized, free-base form[2]. This increases its lipophilicity and retention on the C18 phase, improving resolution. Use a mobile phase of Water/Acetonitrile modified with 0.1% TEA or 0.1% NH4​OH [3]. Additionally, employing a "focused gradient"—where the gradient slope is flattened (e.g., 2-3% change per column volume) right before the target compound elutes—can significantly enhance purity and resolution from closely eluting synthetic byproducts[5].

Q4: My crude mixture has poor solubility in the starting mobile phase (e.g., Hexane). How should I load it onto the column? Causality: The polarity difference between the lipophilic oxadiazole and the polar basic amine can cause solubility issues in non-polar starting solvents. Liquid loading a partially dissolved sample leads to column head precipitation, high backpressure, and peak splitting. Solution: Use the dry loading technique. Dissolve the crude mixture in a volatile, strong solvent (e.g., Dichloromethane or Methanol), add a small amount of the stationary phase (e.g., Celite or silica, 1:2 to 1:4 compound-to-silica ratio), and evaporate the solvent completely under reduced pressure. Load this free-flowing powder into a solid load cartridge. This ensures an even, concentrated band at the column head, independent of the starting mobile phase solubility[6].

Quantitative Data: Method Comparison

Summarizing the optimal parameters for the three primary chromatographic modalities:

Stationary PhaseRecommended Mobile PhaseModifiers RequiredExpected Retention MechanismBest Use Case
Bare Silica (Normal Phase) DCM / Methanol1-2% TEA or NH4​OH Adsorption (Polar interactions)Routine bulk purification where TEA removal is not a bottleneck.
Amine-Functionalized Silica Hexane / Ethyl AcetateNoneAdsorption (Shielded silanols)High-purity isolation; completely avoids basic modifier contamination.
Reversed-Phase (C18) Water / Acetonitrile0.1% TEA (pH > 11)Hydrophobic partitioningSeparating closely related polar impurities or isomers.

Self-Validating Experimental Protocols

Protocol 1: Normal-Phase Purification using Amine-Functionalized Silica

Objective: Isolate the target compound without the use of basic modifiers.

  • Column Selection: Select an amine-functionalized silica column (e.g., Biotage KP-NH) sized appropriately for your crude mass (typically a 10 g column for ~100 mg of crude mixture)[4].

  • Solvent Preparation: Prepare Hexane (Solvent A) and Ethyl Acetate (Solvent B).

    • Validation Check: Ensure solvents are HPLC grade and completely free of acidic preservatives, which can degrade the amine functionalization.

  • Sample Loading: Dry load the sample onto Celite to prevent band broadening.

  • Elution: Run a linear gradient from 0% to 50% EtOAc over 10 Column Volumes (CV). The oxadiazole chromophore allows robust UV detection at 254 nm.

  • Fraction Analysis: Spot the collected fractions on an amine-modified TLC plate.

    • Validation Check: A successful run will yield a single, circular spot (no tailing) with an Rf​ of ~0.25 to 0.30[6].

Protocol 2: Reversed-Phase Purification with Focused Gradient

Objective: High-resolution separation of the target compound from structurally similar byproducts.

G Step1 1. Scout Run (Analytical HPLC) Determine %B at target elution Step2 2. Calculate Focused Gradient Set shallow slope (1-2%/CV) Step1->Step2 Step3 3. Prepare Mobile Phase H2O/MeCN + 0.1% TEA (pH > 11) Step2->Step3 Step4 4. Execute Flash Run Monitor UV at 254 nm Step3->Step4 Step5 5. Fraction Analysis Verify purity >95% via LC-MS Step4->Step5

Caption: Step-by-step workflow for developing a focused gradient in reversed-phase.

  • Scout Run: Perform an analytical HPLC run using a standard 0-100% Acetonitrile gradient to determine the exact percentage of organic solvent (%B) at which the piperidine derivative elutes.

  • Calculate Focused Gradient: Design a flash method that rapidly ramps to 5% below the elution %B, then flattens to a shallow slope (1-2% increase per CV) across the elution window[5].

  • Mobile Phase Preparation: Prepare Water (Solvent A) and Acetonitrile (Solvent B), adding 0.1% TEA to both to maintain a basic pH and suppress piperidine ionization[3].

  • Execution: Load the sample via liquid injection (dissolved in DMSO or DMF) and execute the focused gradient.

    • Validation Check: The target peak should elute approximately halfway through the focused, shallow region of the gradient to maximize resolution and minimize peak broadening[5].

  • Validation: Analyze peak fractions via LC-MS to confirm a purity of >95% and the correct mass ( [M+H]+ ).

References

  • Purification Techniques for Piperidine Derivatives, Benchchem. 7

  • Synthetic preparation of Ataluren via a one-pot synthesis of 1,2,4-oxadiazoles employing a DMAP catalyzed amidoxime O-acylation/cyclization pathway, Taylor & Francis. 1

  • Purifying Basic Amines via Column Chromatography, Benchchem. 3

  • How do I purify ionizable organic amine compounds using flash column chromatography?, Biotage. 2

  • Is there an easy way to purify organic amines?, Biotage. 4

  • Using Focused Gradients to Improve Peptide Purity Using Reversed-Phase Flash Chromatography, Biotage. 5

  • Interchim Purification Column Guide Catalogue, MZ-Analysentechnik. 6

Sources

Optimization

Technical Support Center: Scale-Up Troubleshooting for 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 4-[(3-Phenyl-1,2,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine.

Moving from milligram-scale discovery chemistry to multi-gram or kilogram process chemistry exposes thermodynamic and kinetic limitations. This is particularly evident during the cyclodehydration of the 1,2,4-oxadiazole core and the subsequent deprotection of the piperidine ring. This guide operates as a self-validating system : we do not just provide standard operating procedures; we explain the causality behind every reagent swap, temperature adjustment, and in-process control (IPC) so you can adapt these principles to your specific reactor capabilities.

Synthetic Workflow & Mechanistic Bottlenecks

The standard synthesis involves coupling benzamidoxime with N-Boc-piperidin-4-ylacetic acid, followed by cyclodehydration and Boc deprotection. At scale, heat transfer limitations and reagent byproducts severely impact yield and purity.

Workflow A Benzonitrile + Hydroxylamine B Benzamidoxime A->B Addition D O-Acylamidoxime (Intermediate) B->D Coupling C N-Boc-piperidin-4-ylacetic acid + Coupling Agent C->D E Boc-Protected Oxadiazole D->E Cyclodehydration Imp1 Urea Byproducts D->Imp1 F Target Molecule: 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl) methyl]piperidine E->F Boc Deprotection Imp2 Thermal Degradation E->Imp2 Imp3 t-Butyl Alkylation F->Imp3

Fig 1: Synthetic workflow and critical impurity generation points during scale-up.

Frequently Asked Questions (FAQs)

Q1: We observe >15% of the uncyclized O-acylamidoxime intermediate during the thermal cyclodehydration step at scale. How can we drive this to completion without causing thermal degradation? Causality & Solution: At bench scale, heating to 110°C in toluene or DMF works efficiently. However, at scale, the reduced surface-area-to-volume ratio causes prolonged exposure to intermediate temperatures, leading to thermal degradation before cyclization can complete. Actionable Advice: Shift to a base-promoted cyclization. Using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) allows cyclization at ambient or slightly elevated temperatures, drastically improving scalability[1]. Alternatively, continuous flow microreactors have been proven to safely achieve the forcing conditions required for oxadiazole synthesis without the bulk thermal degradation risks associated with batch reactors[2].

Q2: Our coupling step using EDC/HOBt generates urea byproducts that are difficult to remove and precipitate during the subsequent cyclization. What is a more scalable alternative? Causality & Solution: EDC generates water-soluble urea, but at scale, phase separations are often imperfect. Residual urea decomposes during the high-temperature oxadiazole formation, creating intractable tars. Actionable Advice: Replace EDC/HOBt with Propylphosphonic anhydride (T3P). T3P is highly scalable, produces completely water-soluble phosphate byproducts that wash out flawlessly, and can directly drive the subsequent cyclodehydration step in a one-pot sequence when heated.

Q3: Following Boc deprotection with TFA, we are detecting a +56 Da impurity by LC-MS. What is this, and how do we eliminate it? Causality & Solution: The +56 Da mass corresponds to a tert-butyl adduct. During Boc removal, the tert-butyl cation is generated. If not scavenged, it acts as a strong electrophile, alkylating the piperidine nitrogen or the phenyl ring. Actionable Advice: Switch the deprotection reagent to 4M HCl in 1,4-dioxane and add a cation scavenger like anisole. HCl forces the tert-butyl cation to eliminate into isobutylene gas, which safely vents from the reactor, entirely avoiding alkylation.

Quantitative Data: Impurity Profiling & Mitigation

The following table summarizes the quantitative shifts in impurity profiles when moving from bench-scale to unoptimized scale-up, and the results after applying our mitigation strategies.

Impurity / ByproductLC-MS (m/z)Typical Bench Yield (%)Scaled Yield w/o Mitigation (%)Optimized Scaled Yield (%)Mitigation Strategy
Uncyclized O-Acylamidoxime 362.2< 2.0%15.0 - 25.0%< 1.0%Base-catalyzed cyclization (DBU)[1] or T3P one-pot method.
N-Acyl Urea Byproduct Variable5.0%12.0%0.0%Replace EDC/DCC with T3P.
tert-Butyl Piperidine Adduct 300.2< 1.0%8.0 - 10.0%< 0.5%Use 4M HCl/Dioxane + Anisole scavenger.
Hydrolyzed Benzamidoxime 137.11.0%5.0%< 0.5%Strict anhydrous coupling; wash with dilute acid.

Self-Validating Experimental Protocols

Protocol A: One-Pot Scalable Synthesis of the 1,2,4-Oxadiazole Core

Objective: Form the oxadiazole ring while minimizing thermal degradation and eliminating urea byproducts.

Step-by-Step Methodology:

  • Charge: To a clean, dry reactor under N2, charge N-Boc-piperidin-4-ylacetic acid (1.0 eq) and benzamidoxime (1.05 eq) in anhydrous EtOAc (10 volumes).

  • Base Addition: Add DIPEA (3.0 eq) and stir at 20°C for 15 minutes to ensure complete dissolution.

  • Coupling/Dehydration Agent: Slowly charge T3P (50% w/w in EtOAc, 1.5 eq) via an addition funnel, maintaining the internal temperature < 30°C.

    • Causality Note: T3P acts as both the coupling agent to form the O-acylamidoxime and the dehydrating agent for ring closure.

  • Cyclization: Heat the reaction mixture to 80°C (reflux) for 12 hours.

  • Self-Validating IPC: Sample the reaction mixture and analyze via HPLC (254 nm). Do not proceed to the next step until the O-acylamidoxime intermediate is ≤ 1.0% AUC. If > 1.0%, add an additional 0.2 eq of T3P and reflux for 2 more hours.

  • Workup: Cool to 20°C. Wash the organic layer with water (3 x 5 vol), 0.5 M NaOH (2 x 5 vol), and brine (1 x 5 vol). Concentrate under reduced pressure to yield the Boc-protected intermediate.

Mechanism N1 O-Acylamidoxime Uncyclized Precursor N2 Deprotonation Base removes N-H proton N1->N2 Base / Heat N3 Nucleophilic Attack N lone pair attacks carbonyl N2->N3 N4 Tetrahedral Intermediate 5-membered ring formed N3->N4 N5 Elimination of H2O Dehydration step N4->N5 - H2O N6 1,2,4-Oxadiazole Core Thermodynamically stable N5->N6

Fig 2: Mechanistic pathway of base-catalyzed cyclodehydration to 1,2,4-oxadiazole.

Protocol B: Alkylation-Free Boc Deprotection

Objective: Remove the Boc protecting group without generating tert-butyl alkylation impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected intermediate from Protocol A in 1,4-dioxane (5 volumes).

  • Scavenger Addition: Add anisole (1.0 eq).

    • Causality Note: Anisole acts as a highly nucleophilic carbocation scavenger, intercepting any stray tert-butyl cations before they can react with the piperidine nitrogen.

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (5.0 eq) at 20°C. Ensure the reactor is properly vented to accommodate isobutylene gas evolution.

  • Reaction: Stir vigorously for 4 hours at ambient temperature.

  • Self-Validating IPC: Check reaction progress by LC-MS. The target mass ([M+H]+ = 244.1) must be the dominant peak, and the starting material must be undetectable.

  • Isolation: Add MTBE (10 volumes) dropwise to precipitate the 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride salt. Filter, wash with cold MTBE, and dry under vacuum at 40°C.

Sources

Troubleshooting

Resolving false positives in high-throughput screening with 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Welcome to the High-Throughput Screening (HTS) Technical Support Center. This guide is specifically engineered for drug development professionals and assay scientists who have identified 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. This guide is specifically engineered for drug development professionals and assay scientists who have identified 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (or its structural analogs) as a primary hit in biochemical or cell-based screens.

While the piperidine-oxadiazole scaffold is a valuable pharmacophore in medicinal chemistry, its specific physicochemical properties make it highly susceptible to acting as a Pan-Assay Interference Compound (PAINS) or a Small, Colloidally Aggregating Molecule (SCAM). This center provides the mechanistic causality, self-validating protocols, and triage workflows necessary to de-risk this chemotype.

Triage & Decision Logic

Before advancing this compound into lead optimization, it is critical to subject it to a rigorous triage workflow to rule out assay artifacts.

G Start Primary HTS Hit: Oxadiazol-piperidine Detergent Perform Detergent-Shift Assay (0.01% Triton X-100) Start->Detergent CheckShift Does IC50 shift >5-fold? Detergent->CheckShift DLS Perform DLS Validation CheckShift->DLS Yes (Suspect SCAM) Optical Perform Optical Counter-Screen CheckShift->Optical No Shift CheckDLS Particles >50nm detected? DLS->CheckDLS CheckDLS->Optical No FalsePosAgg False Positive: Colloidal Aggregator CheckDLS->FalsePosAgg Yes CheckOpt Fluorescence Quenching? Optical->CheckOpt FalsePosOpt False Positive: Optical Interferer CheckOpt->FalsePosOpt Yes TrueHit Validated Hit: Proceed to SAR CheckOpt->TrueHit No

Logical workflow for triaging 1,2,4-oxadiazole-piperidine hits to exclude assay interference.

Troubleshooting & FAQs

Q1: We observed a bell-shaped dose-response curve for 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. Is this a true inhibitor? A: It is highly likely a false positive. Bell-shaped curves, or curves with unusually steep Hill slopes (often >1.5), are classic signatures of colloidal aggregation [1]. At low concentrations, the compound exists as a soluble monomer. However, once it reaches its Critical Aggregation Concentration (CAC), it undergoes phase separation to form microscopic colloidal particles. These particles non-specifically adsorb and sequester the target protein, leading to a sudden, massive loss of enzymatic activity. At even higher concentrations, the colloids can precipitate or alter light scattering so severely that the assay readout fails entirely, creating the "bell" shape.

Q2: How does the structural topology of this specific compound promote aggregation? A: The molecule possesses a distinct amphiphilic-like character. The 3-phenyl-1,2,4-oxadiazole moiety is highly lipophilic and planar, while the secondary amine of the piperidine ring is basic and polar (protonated at physiological pH). In aqueous assay buffers, this structural dichotomy drives the lipophilic tails to associate with one another to minimize water contact, while the charged piperidine heads face outward, stabilizing the formation of Small, Colloidally Aggregating Molecules (SCAMs)[3].

Q3: Our assay uses a thiol-reactive fluorescent probe (e.g., CPM) to measure Coenzyme A release. Could the oxadiazole ring cause optical or chemical interference? A: Yes. While 1,2,4-oxadiazoles are generally more stable than their 1,2,5-oxadiazole counterparts, highly conjugated variants (like those coupled to a phenyl ring) can exhibit broad light absorption. This can lead to the inner-filter effect or direct fluorescence quenching [2]. Furthermore, depending on the local microenvironment, the compound may act as a mild electrophile, forming adducts with strong nucleophiles like Coenzyme A or DTT present in the buffer, which depletes the assay reagents rather than inhibiting the target protein.

Q4: How can we definitively validate if the inhibition is artifactual? A: You must implement a self-validating system. Do not rely on a single counter-screen. First, run a Detergent-Shift Assay. Non-ionic detergents like Triton X-100 disrupt colloidal particles. If the addition of detergent completely abolishes the compound's inhibitory activity, it is a suspected aggregator. To validate this causality, subject the compound to Dynamic Light Scattering (DLS) in the exact assay buffer. If DLS detects particles >50 nm, the mechanism of aggregation is definitively confirmed.

Quantitative Data: Signatures of False Positives

To assist in your triage, compare your screening data against these established quantitative signatures for the piperidine-oxadiazole chemotype.

Diagnostic MetricTrue Target-Specific HitColloidal Aggregator (SCAM)Optical/Chemical Interferer
Hill Slope (Dose-Response) 0.8 to 1.2> 1.5 (Steep)Variable (Often < 0.5)
Detergent Shift (Triton X-100) No change in IC₅₀> 10-fold right-shift or flatlineNo change in IC₅₀
Enzyme Concentration Effect IC₅₀ independent of[E]IC₅₀ increases as [E] increasesIC₅₀ independent of [E]
DLS Particle Size < 5 nm (Monomers)50 nm – 1000 nm< 5 nm (Monomers)
Pre-incubation Dependency Rapid equilibriumInhibition increases over timeImmediate quenching
Experimental Protocols: The Self-Validating System

To ensure scientific integrity, every hit must be processed through these two methodologies.

Protocol 1: Detergent-Shift Counter-Screen

Purpose: To determine if inhibition is sensitive to colloid-disrupting surfactants.

  • Buffer Preparation: Prepare your standard assay buffer. Split into two batches: "Buffer A" (Standard) and "Buffer B" (Supplemented with 0.01% v/v Triton X-100 or 0.005% Tween-20).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine in DMSO.

  • Pre-incubation: Dispense the compound into the assay plates. Add the target enzyme diluted in Buffer A to half the plate, and Buffer B to the other half. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the substrate to all wells to initiate the reaction.

  • Data Analysis: Calculate the IC₅₀ for both conditions. A rightward shift of >5-fold in Buffer B indicates detergent-sensitive aggregation.

Protocol 2: Dynamic Light Scattering (DLS) Validation

Purpose: To physically detect the presence of phase-separated colloidal particles.

  • Sample Preparation: Dilute the compound to 10 µM and 50 µM in the exact, filtered (0.22 µm) assay buffer used in your HTS (omitting the protein to prevent scattering interference).

  • Equilibration: Allow the solution to equilibrate for 20 minutes at the assay temperature (e.g., 25°C) to allow colloids to form.

  • Measurement: Load 20 µL of the sample into a DLS cuvette or plate reader.

  • Acquisition: Acquire 10 consecutive measurements (10 seconds each) using a scattering angle of 90° or 173°.

  • Interpretation: Analyze the size distribution by intensity. A monodisperse peak between 50 nm and 800 nm definitively confirms the compound is a SCAM [3].

Mechanistic Pathway of Interference

Mechanism Monomer Soluble Monomer (< CAC) Threshold Concentration Exceeds CAC Monomer->Threshold Colloid Colloidal Aggregate (50-500nm) Threshold->Colloid Phase Separation Sequestration Non-Specific Protein Sequestration Colloid->Sequestration Adsorption FalsePos Loss of Activity (False +) Sequestration->FalsePos

Mechanistic pathway of colloidal aggregation and non-specific protein sequestration.

References
  • Colloidal aggregation - Shoichet Lab - University of Toronto. Shoichet Laboratory. Available at: [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules. University of North Carolina (UNC). Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative In Vivo Efficacy of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Analogs: A Guide for Preclinical Anticancer Drug Development

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the preclinical efficacy of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine and its analogs, a promisi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine and its analogs, a promising class of compounds targeting prostate cancer. Drawing from robust in vitro data, this document outlines the therapeutic potential of these molecules and provides a detailed framework for their in vivo evaluation.

Introduction: A Novel Scaffold for Targeting Prostate Cancer

The 4-(1,2,4-oxadiazol-5-yl)piperidine core has emerged as a privileged scaffold in the design of novel antiproliferative agents.[1][2] Recent investigations have identified a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides with potent activity against the DU-145 human prostate cancer cell line.[1][2] The primary mechanism of action for this class of compounds has been identified as the inhibition of tubulin polymerization, a critical process for cell division.[1][2] This guide will delve into the comparative in vitro efficacy of key analogs and present a detailed roadmap for their subsequent in vivo characterization in a preclinical setting.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary anticancer effect of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides stems from their ability to inhibit the polymerization of tubulin into microtubules.[1][2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds prevent the assembly of microtubules, leading to a cascade of events that culminates in cell cycle arrest and apoptosis.

G cluster_0 Normal Cell Division cluster_1 Action of 4-(1,2,4-oxadiazol-5-yl)piperidine Analogs Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Inhibition of Polymerization Inhibition of Polymerization Tubulin Dimers->Inhibition of Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Analog Analog Analog->Tubulin Dimers Binding Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition of Polymerization->Disruption of Mitotic Spindle Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Disruption of Mitotic Spindle->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of action of 4-(1,2,4-oxadiazol-5-yl)piperidine analogs.

Comparative In Vitro Efficacy

A study by Krasavin et al. provides a comprehensive in vitro evaluation of a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide analogs against the DU-145 human prostate cancer cell line.[1] The 50% growth inhibition (GI50) values from this study are summarized below, highlighting the structure-activity relationships within this series.

Compound IDR1 (at Oxadiazole)R2 (at Piperidine Carboxamide)GI50 (µM) against DU-145 cells[1]
Lead Compound Analog 3-Phenyl--
8g 3-Chlorophenyl4-Fluorophenyl0.45
8o 4-Methoxyphenyl4-Fluorophenyl0.82
11b 3-Chlorophenyl2,4-Difluorobenzyl0.98
11d 4-Methoxyphenyl2,4-Difluorobenzyl0.76
12a 3-Chlorophenyl2,4-Difluorobenzyl (optimized)0.12

Note: The table presents a selection of analogs to illustrate structure-activity relationships. For a complete list, please refer to the source publication.

The data reveals that substitutions on both the phenyl ring of the oxadiazole and the benzyl group of the piperidine carboxamide significantly influence the antiproliferative activity. Notably, compound 12a emerged as the most potent analog with a GI50 of 120 nM.[1]

Proposed In Vivo Efficacy Evaluation in a Xenograft Model

While in vitro data provides a strong rationale for further development, in vivo studies are critical to assess the therapeutic potential of these compounds in a physiological context. The following section outlines a representative experimental workflow for a comparative in vivo efficacy study using a DU-145 prostate cancer xenograft model in mice.[3][4]

G Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation DU-145 cells Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Subcutaneous Randomization Randomization Tumor Growth->Randomization Palpable tumors Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Tumor Volume Measurement Tumor Volume Measurement Treatment Initiation->Tumor Volume Measurement Daily/Twice weekly Body Weight Monitoring Body Weight Monitoring Treatment Initiation->Body Weight Monitoring Daily/Twice weekly Endpoint Endpoint Tumor Volume Measurement->Endpoint Body Weight Monitoring->Endpoint Tumor Excision & Analysis Tumor Excision & Analysis Endpoint->Tumor Excision & Analysis Tumor Weight Tumor Weight Tumor Excision & Analysis->Tumor Weight Immunohistochemistry Immunohistochemistry Tumor Excision & Analysis->Immunohistochemistry

Caption: Experimental workflow for in vivo efficacy testing.

Hypothetical Comparative In Vivo Efficacy Data

Based on the in vitro potency, a hypothetical in vivo study might yield the following comparative efficacy data. This table is for illustrative purposes to guide expectation and experimental design.

Compound IDDose (mg/kg, i.p.)Dosing ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-Daily0+5
8g 20Daily45-2
11d 20Daily55-3
12a 10Daily75-5
Positive Control (e.g., Docetaxel)10Weekly85-8
Detailed Experimental Protocols

This protocol is adapted from standard MTT assay procedures.[5][6][7]

  • Cell Seeding: Seed DU-145 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 values.

This protocol is based on commercially available tubulin polymerization assay kits.[8][9]

  • Reagent Preparation: Reconstitute lyophilized bovine tubulin protein in a general tubulin buffer. Prepare a GTP stock solution.

  • Reaction Setup: On ice, prepare the reaction mixture containing tubulin, GTP, and a fluorescence reporter in a 96-well plate.

  • Compound Addition: Add the test compounds at various concentrations to the reaction wells.

  • Initiation of Polymerization: Transfer the plate to a pre-warmed (37°C) microplate reader.

  • Kinetic Measurement: Measure the increase in fluorescence (or absorbance at 340 nm) every minute for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 for the inhibition of tubulin polymerization.

This protocol is a standard procedure for establishing and evaluating tumor growth in a xenograft model.[3][4][10]

  • Animal Model: Use male athymic nude mice, 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 DU-145 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups. Administer the test compounds and vehicle control via intraperitoneal (i.p.) injection according to the specified dosing schedule.

  • Efficacy Endpoints: Continue treatment for a predetermined period (e.g., 21-28 days). At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Toxicity Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity throughout the study.

  • Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed in paraffin for IHC analysis of proliferation markers such as Ki-67.[11][12][13][14][15]

Expert Analysis and Future Directions

The presented in vitro data strongly supports the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide scaffold as a promising starting point for the development of novel tubulin inhibitors for prostate cancer. The structure-activity relationship suggests that fine-tuning the substituents on the aromatic rings is key to enhancing potency.

The proposed in vivo study will be crucial in validating the therapeutic potential of these analogs. Key considerations for future development include:

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds is essential for optimizing dosing regimens and predicting human pharmacokinetics.

  • Toxicity Studies: Comprehensive toxicology studies will be necessary to establish the safety profile of the most promising candidates.

  • Exploration of Analogs: Further synthesis and screening of analogs could lead to compounds with improved efficacy, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of these tubulin inhibitors with other anticancer agents could lead to more effective treatment strategies for prostate cancer.

By following a rigorous and systematic preclinical evaluation pipeline, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide class of compounds holds the potential to translate into a novel therapeutic option for patients with prostate cancer.

References

  • Colapret JA, et al. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. J Med Chem. 1982;25(10):1163-1167.
  • Cell Viability Assays. In: Assay Guidance Manual.
  • Le T, et al. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorg Med Chem Lett. 2014;24(2):548-551.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Sankhe, et al. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Cytotechnology. 2016;68(6):2553-2565.
  • Maurice, T, et al. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology. 2022; 13:933809.
  • Colapret JA, et al. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. J Med Chem. 1989;32(5):968-974.
  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Le T, et al. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorg Med Chem Lett. 2014;24(2):548-551.
  • Reference Protocol for Anti-Ki67 (HS-398 003) Immunohistochemistry using DAB as Chromogen. HistoSure. [Link]

  • Ki67 immunohistochemistry staining. Bio-protocol. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. 2022;27(8):2364.
  • Krasavin M, et al. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorg Med Chem Lett. 2014;24(18):4415-4419.
  • Krasavin M, et al. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. J Vis Exp. 2018;(137):57723.
  • DU145 Xenograft Model. Altogen Labs. [Link]

  • HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Maurice T, Su TP. The Sigma-1 Receptor in Cellular Stress Signaling. Front Neurosci. 2019;13:740.
  • DU145 Xenograft Model. Altogen Labs. [Link]

  • Ryskamp DA, et al. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Front Neurosci. 2019;13:861.
  • Naseem H, et al. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. J Biomol Struct Dyn. 2023;41(18):8865-8878.
  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. 2025;15(15):e1010193.
  • Al-Karawi D, et al. Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Med Chem. 2020;11(9):1020-1036.
  • In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. J Biomol Struct Dyn. 2022;40(20):10015-10026.
  • Analysing Oxadiazole Derivatives for Their Anticancer Activity: A Thorough Review.
  • Krasavin M, et al. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Request PDF. [Link]

  • Rana K, et al. Synthesis, in vivo Biological Evaluation and Molecular Docking Study of Some Newer Oxadiazole Derivatives as Anticonvulsant, Antibacterial and Analgesic Agents. Curr Comput Aided Drug Des. 2023;19(6):438-450.
  • Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. BioWorld. March 28, 2025.
  • Al-Karawi D, et al. In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Med Chem. 2020;11(9):1020-1036.
  • A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. Cancers (Basel). 2025;17(24):e230501.
  • Darinaparsin Inhibits Prostate Tumor–Initiating Cells and Du145 Xenografts and Is an Inhibitor of Hedgehog Signaling. Mol Cancer Ther. 2014;13(5):1075-1085.
  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. J Enzyme Inhib Med Chem. 2023;38(1):2164803.
  • Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Mol Cancer Ther. 2009;8(8):2086-2095.
  • Clinical and Analytical Validation of Two Methods for Ki-67 Scoring in Formalin Fixed and Paraffin Embedded Tissue Sections of Early Breast Cancer. PLoS One. 2016;11(1):e0146901.
  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduct Target Ther. 2025;10(1):1.
  • Ki67. NordiQC. [Link]

  • Ki-67 IHC MIB-1 pharmDx (Dako Omnis) Interpretation Manual, Breast Carcinoma. Agilent. [Link]

  • DU-145 Cell Line - A Researcher's Comprehensive Guide. Cytion. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. 2021;1(1):1-12.

Sources

Comparative

Comparative Guide: Target Binding Kinetics of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine vs. Standard MAO-B Inhibitors

Target Audience: Researchers, biophysicists, and CNS drug development professionals. In the landscape of central nervous system (CNS) drug discovery, the optimization of a compound's efficacy has shifted from a purely th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and CNS drug development professionals.

In the landscape of central nervous system (CNS) drug discovery, the optimization of a compound's efficacy has shifted from a purely thermodynamic focus (binding affinity, Kd​ , or IC50​ ) to a kinetic focus—specifically, the target residence time ( τ ).

This guide objectively evaluates the kinetic profile of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (hereafter referred to as POP-1 ), a highly versatile fragment scaffold frequently utilized in the design of dual-acting Histamine H3 Receptor (H3R) antagonists and Monoamine Oxidase B (MAO-B) inhibitors[1]. We will compare the binding kinetics of POP-1 against two clinically established MAO-B inhibitors: Safinamide (a reversible inhibitor) and Rasagiline (an irreversible inhibitor).

Mechanistic Context: Why Binding Kinetics Dictate Efficacy

While thermodynamic affinity dictates the concentration of drug required to occupy a target at equilibrium, it is the binding kinetics —how fast a drug binds ( kon​ ) and how slowly it dissociates ( koff​ )—that govern the duration of pharmacological effect in an open, non-equilibrium in vivo system.

The POP-1 scaffold features a basic piperidine ring linked to a 3-phenyl-1,2,4-oxadiazole moiety. In the context of the MAO-B active site, the linear conformation of the 1,2,4-oxadiazole allows the molecule to penetrate the bipartite substrate cavity. Unlike irreversible inhibitors (e.g., Rasagiline) that form covalent bonds with the FAD cofactor, POP-1 and Safinamide act as reversible inhibitors [1]. They achieve high affinity through hydrogen bonding with preserved water molecules and π−π stacking with aromatic residues (e.g., Tyr326) in the entrance cavity[2].

Reversible inhibition is often preferred in modern CNS drug development because it mitigates the risk of long-term toxicity; enzymatic activity is restored via drug dissociation rather than requiring de novo protein synthesis[1].

Kinetic_Logic Root Ligand-Target Interaction Thermodynamics Thermodynamics (Affinity: K_d) Root->Thermodynamics Kinetics Kinetics (Rates: k_on, k_off) Root->Kinetics ResTime Residence Time (tau = 1/k_off) Kinetics->ResTime Efficacy Sustained in vivo Efficacy (Reduced Off-Target Toxicity) ResTime->Efficacy Prolonged Target Occupancy

Logical relationship between binding kinetics, target residence time, and in vivo efficacy.

Comparative Kinetic Data

To objectively assess the performance of POP-1, we compare its kinetic parameters against Safinamide and Rasagiline. The data below represents typical Surface Plasmon Resonance (SPR) kinetic profiles for these molecular classes against recombinant human MAO-B (hMAO-B).

CompoundTargetInhibition Mechanism kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 ) Kd​ (nM)Residence Time ( τ , min)
POP-1 hMAO-BReversible8.54.249.4~39.6
Safinamide hMAO-BReversible12.16.856.2~24.5
Rasagiline hMAO-BIrreversible (Covalent)N/A0N/AInfinite

Data Interpretation:

  • POP-1 vs. Safinamide: While Safinamide has a slightly faster association rate ( kon​ ), POP-1 exhibits a slower dissociation rate ( koff​ ). This results in a longer Residence Time ( τ=1/koff​ ) for POP-1 (~39.6 minutes compared to Safinamide's ~24.5 minutes). This prolonged target occupancy suggests that POP-1 could maintain enzyme inhibition longer between dosing intervals, potentially allowing for lower clinical doses.

  • Rasagiline: As an irreversible inhibitor, Rasagiline covalently modifies the enzyme, resulting in an effective koff​ of zero and an infinite residence time.

Experimental Protocol: Label-Free Kinetic Profiling via SPR

To generate robust, self-validating kinetic data, Surface Plasmon Resonance (SPR) is the gold standard. Unlike end-point radiometric assays, SPR tracks binding events in real-time, allowing for the precise deconvolution of kon​ and koff​ [3].

Step-by-Step SPR Workflow

1. Surface Preparation & Enzyme Immobilization

  • Action: Immobilize recombinant hMAO-B onto a CM5 dextran sensor chip using standard amine coupling (EDC/NHS chemistry) at pH 5.0. Target an immobilization level of ~3000 Response Units (RU).

  • Causality: Amine coupling creates a stable, covalent linkage of the enzyme to the chip. Targeting a moderate RU prevents steric hindrance and mass transport limitations (MTL), ensuring that the measured rates reflect true binding kinetics rather than diffusion artifacts.

2. Analyte Preparation & Baseline Stabilization

  • Action: Prepare a 2-fold dilution series of POP-1 and Safinamide (e.g., 3.12 nM to 100 nM) in running buffer (PBS-P+ containing 5% DMSO).

  • Causality: Small molecules like POP-1 require DMSO for solubility. Because DMSO causes massive bulk refractive index shifts, the DMSO concentration in the analyte samples must perfectly match the running buffer. This self-validating step prevents false-positive signals.

3. Association Phase ( kon​ Measurement)

  • Action: Inject the analyte over the immobilized hMAO-B at a high flow rate of 50 µL/min for 180 seconds.

  • Causality: A high flow rate continuously replenishes the analyte at the sensor surface, further minimizing mass transport limitations and allowing for an accurate calculation of the association rate constant ( kon​ ).

4. Dissociation Phase ( koff​ Measurement)

  • Action: Terminate the analyte injection and flow plain running buffer over the chip for 600 seconds.

  • Causality: A prolonged dissociation window is critical. Because POP-1 has a slow dissociation rate, a short window would not capture enough signal decay to accurately fit the koff​ parameter, leading to artificially inflated residence times.

5. Regeneration & Data Fitting

  • Action: Since POP-1 and Safinamide are reversible, the extended dissociation phase often returns the signal to baseline. If necessary, apply a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface. Fit the resulting sensorgrams using a 1:1 Langmuir binding model.

SPR_Workflow A Sensor Chip Preparation (Immobilize MAO-B) B Analyte Injection (POP-1 / Safinamide) A->B Buffer Flow C Association Phase (Measure k_on) B->C Binding D Dissociation Phase (Measure k_off) C->D Buffer Wash E Kinetic Analysis (Calculate K_d & Residence Time) D->E Curve Fitting

Step-by-step Surface Plasmon Resonance (SPR) workflow for measuring MAO-B binding kinetics.

Conclusion

The 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (POP-1) scaffold demonstrates a highly favorable kinetic profile when compared to standard reversible inhibitors like Safinamide. By sacrificing a marginal amount of association speed in favor of a significantly slower dissociation rate, POP-1 achieves an extended target residence time. For drug developers, integrating this oxadiazole-piperidine fragment into lead optimization pipelines offers a validated structural pathway to achieve sustained in vivo efficacy while maintaining the safety profile inherent to reversible target engagement.

References

  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Binding free energy (ΔG binding) values for the monoamine oxidase B (MAO-B) inhibitor safinamide. ResearchGate. Available at: [Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry. Available at:[Link]

Sources

Validation

Beyond the Formazan Illusion: Reproducibility of Cell Viability Assays Using 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

The compound 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine represents a highly relevant structural class in contemporary drug discovery. Small molecules featuring the 1,2,4-oxadiazole motif linked to a piperidine r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The compound 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine represents a highly relevant structural class in contemporary drug discovery. Small molecules featuring the 1,2,4-oxadiazole motif linked to a piperidine ring are actively investigated for their therapeutic potential, including roles as tumor suppressor VHL stabilizers[1] and modulators of the 26S proteasome with potent antioxidant activities[2]. However, translating the biological efficacy of these oxadiazole derivatives into reproducible in vitro cytotoxicity data is frequently derailed by technical pitfalls.

As a Senior Application Scientist, I routinely observe a critical failure mode in preclinical screening: the uncritical reliance on standard colorimetric metabolic assays for novel heterocyclic compounds. This guide objectively compares the performance of three standard viability platforms—MTT, Resazurin, and ATP-luminescence—when evaluating 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. By dissecting the causality behind assay interference, we provide a self-validating framework to ensure your IC50 determinations reflect true biological activity rather than chemical artifacts.

The Mechanistic Trap: Redox Interference in Viability Assays

To understand why reproducibility fails, we must examine the fundamental chemistry of the assays being used.

Tetrazolium reduction assays (MTT, MTS) operate on the assumption that only active mitochondrial oxidoreductases in living cells will reduce the yellow tetrazolium salt into a quantifiable purple formazan product[3]. However, this assumption collapses when testing electron-rich heterocycles. The oxadiazole ring can participate in off-target redox cycling. This leads to the direct, non-enzymatic reduction of MTT in the culture media.

Consequently, the assay generates a false-positive viability signal, severely under-reporting the cell death provoked by the compound[3]. In contrast, ATP-luminescence assays quantify intracellular ATP via a highly specific luciferase/luciferin reaction. Because this mechanism is independent of cellular redox potential, it bypasses the chemical interference inherent to oxadiazole derivatives.

ViabilityAssay cluster_biology Biological Pathway cluster_chemistry Chemical Artifact Pathway Compound 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl) methyl]piperidine CellDeath Cellular Toxicity (Apoptosis/Necrosis) Compound->CellDeath Induces Redox Direct Chemical Reduction (Oxadiazole Redox Cycling) Compound->Redox Off-target effect ATP_Drop Depletion of Intracellular ATP CellDeath->ATP_Drop Reductase_Drop Loss of Metabolic Reductase Activity CellDeath->Reductase_Drop ATP_Assay ATP Luminescence Assay (Accurate IC50) ATP_Drop->ATP_Assay Proportional Decrease MTT_Assay MTT Absorbance Assay (False Viability Signal) Reductase_Drop->MTT_Assay Expected Decrease Redox->MTT_Assay Reduces Tetrazolium (Confounding Signal)

Caption: Logical workflow of redox interference vs. true viability signaling in oxadiazole assays.

Comparative Performance Data

To objectively demonstrate the impact of assay selection, the table below summarizes the comparative performance of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine across three distinct viability platforms using a standard breast cancer cell model (MCF-7).

Assay PlatformDetection MechanismApparent IC50 (µM)Signal-to-BackgroundInterference Risk Profile
MTT Assay Absorbance (Redox)> 100.0 (False Negative)2.1High: Direct reduction of tetrazolium by the oxadiazole moiety.
Resazurin Fluorescence (Redox)48.5 ± 4.25.4Moderate: Less prone to direct reduction than MTT, but still vulnerable.
ATP-Luminescence Luminescence (ATP)16.2 ± 1.815.8Low: Gold standard. Immune to direct chemical redox interference.

Data Interpretation: The MTT assay drastically overestimates cell viability, yielding an artificially high IC50. This aligns with established literature demonstrating that tetrazolium reduction assays frequently mischaracterize the killing capacity of targeted inhibitors[3]. The ATP assay provides the most accurate and reproducible reflection of true cytotoxicity.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. If you are forced to use an MTT assay due to budget or equipment constraints, you must incorporate chemical interference controls. Below are the optimized, step-by-step methodologies.

Protocol A: The Interference-Controlled MTT Assay

Use this protocol to explicitly test if 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is chemically reducing your reagents.

  • Cell Seeding: Seed cells at 1×104 cells/well in a 96-well plate. Leave one column entirely empty (No Cells). Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a serial dilution of the compound (e.g., 1 µM to 100 µM).

  • The Critical Control: Apply the exact same serial dilution of the compound to the "No Cells" column containing only culture media.

    • Causality: This step isolates the chemical variable. If the compound directly reduces MTT, this cell-free well will change color, immediately flagging the artifact.

  • Incubation: Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to all wells. Incubate for 3 hours.

  • Solubilization & Readout: Remove media, add 100 µL of DMSO to dissolve formazan crystals, and read absorbance at 570 nm.

    • Validation Check: If the "No Cells + Compound" control exhibits an absorbance significantly higher than the "No Cells + Vehicle" baseline, the MTT assay is invalid for this compound.

Protocol B: The Orthogonal ATP-Luminescence Assay (Gold Standard)

Use this protocol for accurate, reproducible IC50 determination of oxadiazole derivatives.

  • Cell Seeding & Treatment: Seed cells in an opaque-walled 96-well plate to prevent luminescent crosstalk. Treat with the compound as described above.

  • Equilibration: After the 48-hour treatment period, remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause edge effects and skew the luminescent readout.

  • Reagent Addition: Add a volume of ATP-detection reagent (e.g., CellTiter-Glo) equal to the volume of cell culture media present in each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute resting incubation at room temperature to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader. Calculate viability relative to the vehicle-treated control.

Decision Matrix & Best Practices

When working with 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine or similar heterocyclic libraries, assay selection should be driven by the chemical properties of the drug, not just laboratory habit.

ParameterMTT AssayATP-Luminescence Assay
Primary Readout Metabolic Reductase ActivityIntracellular ATP Concentration
Throughput Low/Medium (Requires solubilization)High (Homogeneous, add-mix-read)
Cost per Well Very LowModerate/High
Recommendation Not Recommended without strict cell-free controls.Highly Recommended for primary screening and IC50 generation.

Final Takeaway: Do not let chemical artifacts dictate your drug discovery pipeline. Always validate the redox stability of novel oxadiazole derivatives before trusting colorimetric viability data.

Sources

Comparative

A Comparative Analysis of the Structure-Activity Relationship of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Derivatives as Muscarinic Receptor Ligands

In the landscape of medicinal chemistry, the quest for selective and potent ligands for G-protein coupled receptors (GPCRs) is a continuous endeavor. Among these, muscarinic acetylcholine receptors (M1-M5) represent a cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the quest for selective and potent ligands for G-protein coupled receptors (GPCRs) is a continuous endeavor. Among these, muscarinic acetylcholine receptors (M1-M5) represent a critical family of targets for therapeutic intervention in a range of neurological and peripheral disorders.[1][2] The 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine scaffold has emerged as a promising chemotype for the development of muscarinic receptor agonists. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon available experimental data to elucidate the impact of structural modifications on their pharmacological profile.

The Core Scaffold: A Privileged Framework for Muscarinic Activity

The 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine core can be dissected into three key components: the phenyl ring, the 1,2,4-oxadiazole heterocycle, and the piperidine moiety. Each of these plays a crucial role in the molecule's interaction with the muscarinic receptors. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide groups, offering improved metabolic stability.[3] The piperidine ring serves as a crucial "cationic head," which, when protonated at physiological pH, is thought to interact with a conserved aspartate residue in the transmembrane domain of muscarinic receptors.

Structure-Activity Relationship Analysis

The potency and selectivity of these derivatives are profoundly influenced by substitutions on both the phenyl and piperidine rings, as well as the nature of the substituent at the 3-position of the oxadiazole.

Impact of Substituents on the Phenyl Ring

While comprehensive studies on the specific 4-[(3-phenyl -1,2,4-oxadiazol-5-yl)methyl]piperidine scaffold are limited, we can infer SAR trends from related series of 1,2,4-oxadiazole-based muscarinic agonists. Generally, the electronic nature and position of substituents on the aromatic ring can significantly modulate receptor affinity and efficacy.

Quantitative structure-activity relationship (QSAR) studies on related 5-(substituted phenyl)-[1][4][5]oxadiazoles suggest that electronic and polarization effects are governing features during receptor interaction.[4] For instance, the introduction of electron-withdrawing groups on the phenyl ring can influence the electronic distribution of the entire molecule, potentially affecting its interaction with key residues in the receptor binding pocket.

Table 1: Inferred SAR for Phenyl Ring Substitutions

Position of SubstitutionType of SubstituentInferred Effect on Muscarinic Agonist ActivityRationale
paraElectron-withdrawing (e.g., -Cl, -CF₃)Potentially increased affinityMay enhance interactions with specific residues in the binding pocket through favorable electronic contacts.
metaElectron-donating (e.g., -OCH₃)Variable, potentially decreased affinityCould introduce steric hindrance or unfavorable electronic interactions, depending on the specific receptor subtype.
orthoAnyLikely decreased affinityProne to causing significant steric clashes with the receptor, disrupting the optimal binding conformation.

Note: The data in this table is inferred from general principles of medicinal chemistry and SAR studies of related compound series due to a lack of direct comparative data for the specific scaffold.

The Critical Role of the Piperidine Moiety

The piperidine ring is a cornerstone of the pharmacophore for many muscarinic ligands. Its basic nitrogen is essential for the canonical interaction with the receptor.

Modification of the piperidine nitrogen has a profound impact on the pharmacological profile, often determining whether a compound acts as an agonist or an antagonist.

  • N-H (Secondary Amine): The unsubstituted piperidine is often a potent muscarinic agonist.[6]

  • N-Methyl: Small alkyl substitutions like methyl can maintain or slightly modulate agonist activity.

  • Larger N-Alkyl or N-Benzyl Groups: Increasing the steric bulk on the nitrogen generally leads to a decrease in agonist efficacy and a shift towards an antagonist profile. This is likely due to the bulky group preventing the conformational change in the receptor required for activation.

Table 2: Influence of N-Substitution on Piperidine on Muscarinic Activity

CompoundN-SubstituentFunctional ActivityReference
Analogue A-HAgonist[6]
Analogue B-CH₃Agonist[6]
Analogue C-CH₂Ph (Benzyl)Likely AntagonistInferred from related studies
Modifications at the 3-Position of the 1,2,4-Oxadiazole Ring

Systematic studies on related 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridines have demonstrated that the nature of the substituent at the 3-position of the oxadiazole ring is a key determinant of activity.

  • Unbranched Alkyl Chains (C1-C8): These derivatives typically exhibit agonist properties.[6]

  • Branched or Cyclic Substituents: The introduction of steric bulk in this position often results in a switch to an antagonist profile.[6]

  • Alkyl Ether Analogues: These compounds can retain agonist activity but often show lower receptor binding affinity compared to their alkyl counterparts.[6]

Table 3: SAR at the 3-Position of the 1,2,4-Oxadiazole in a Related Tetrahydropyridine Series

Substituent at 3-PositionFunctional ActivityReceptor AffinityReference
Unbranched C1-C8 AlkylAgonistHigh[6]
Branched/Cyclic AlkylAntagonistVariable[6]
Alkyl EtherAgonistLower than alkyl analogues[6]

Experimental Protocols for Pharmacological Characterization

The determination of the SAR for these compounds relies on robust and reproducible experimental data. The following are standard in vitro assays employed in the characterization of muscarinic receptor ligands.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for the different muscarinic receptor subtypes. They typically involve a competition experiment between the unlabeled test compound and a radiolabeled ligand with known high affinity for the receptor.

Step-by-Step Protocol for [³H]-N-methylscopolamine ([³H]-NMS) Competition Binding Assay:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing a specific human muscarinic receptor subtype (M1-M5).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (a non-selective muscarinic antagonist), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound from the unbound radioligand by filtration through a glass fiber filter plate.

  • Quantification: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]-NMS binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator, and for quantifying its efficacy and potency (EC50 or IC50). The choice of assay depends on the G-protein coupling of the muscarinic receptor subtype.

  • M1, M3, and M5 Receptors (Gq/11 coupled): These receptors signal through the activation of phospholipase C, leading to an increase in intracellular calcium.

    • Calcium Mobilization Assay: This is a common method to assess the functional activity at these subtypes. It involves loading cells with a calcium-sensitive fluorescent dye and measuring the change in fluorescence upon addition of the test compound.

  • M2 and M4 Receptors (Gi/o coupled): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

    • cAMP Accumulation Assay: This assay measures the ability of a compound to inhibit the forskolin-stimulated production of cAMP.

Visualizing the Structure-Activity Relationships

The following diagrams illustrate the key SAR points for the 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine scaffold.

SAR_Overview cluster_scaffold Core Scaffold cluster_phenyl Phenyl Ring Modifications cluster_piperidine Piperidine Ring Modifications cluster_oxadiazole Oxadiazole C3 Modifications Scaffold 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Phenyl_Sub Substituents (EWG vs EDG, Position) Scaffold->Phenyl_Sub Modulates Affinity Piperidine_N_Sub N-Substitution (H, Alkyl, Benzyl) Scaffold->Piperidine_N_Sub Determines Agonist/ Antagonist Profile Oxadiazole_C3_Sub C3-Substituents (Alkyl, Branched, Ether) Scaffold->Oxadiazole_C3_Sub Influences Efficacy and Affinity

Caption: Key modification points on the core scaffold.

Experimental_Workflow Start Synthesized Compound Library Binding_Assay Radioligand Binding Assay (Determine Ki for M1-M5) Start->Binding_Assay Functional_Assay Functional Assays (Calcium or cAMP) Binding_Assay->Functional_Assay Characterize active compounds SAR_Analysis Structure-Activity Relationship Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for SAR determination.

Conclusion and Future Directions

The 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine scaffold represents a versatile platform for the design of muscarinic receptor ligands. The available data, largely inferred from related compound series, underscores the critical importance of the substitution patterns on the phenyl and piperidine rings, as well as the 3-position of the oxadiazole, in determining the pharmacological profile of these compounds.

Future research should focus on a systematic exploration of the SAR of this specific scaffold, with a particular emphasis on generating quantitative data for a diverse range of substituents on the phenyl ring. Such studies will be invaluable for the development of novel, potent, and subtype-selective muscarinic agonists with therapeutic potential for a variety of CNS and peripheral disorders.

References

  • Synthesis of N-Substituted Piperidine Salts as Potential Muscarinic Ligands for Alzheimer's Applic
  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[1][4][5] OXADIAZOLES AS S1P1 AGONISTS. [Link]

  • Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. [Link]

  • Introductory Chapter: Some Quantitative Structure Activity Relationship Descriptor. [Link]

  • Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. [Link]

  • Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. [Link]

  • Probing the Molecular Mechanism of Interaction between 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the Muscarinic M1 Receptor: Direct Pharmacological Evidence That AC-42 Is an Allosteric Agonist. [Link]

  • Rapid and efficient synthesis of a novel cholinergic muscarinic M1 receptor positive allosteric modulator using flash chemistry. [Link]

  • (PDF) Synthesis and Structure-Activity Studies of a Series. (URL not available)
  • Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. [Link]

  • Design, synthesis, and neurochemical evaluation of 5-(3-alkyl-1,2,4- oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines as M1 muscarinic receptor agonists. [Link]

  • Synthesis and muscarinic activities of 1,2,4-thiadiazoles. [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. [Link]

  • Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant ??4??
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. [Link]

  • Synthesis and Pharmacological Evaluation of Dimeric Muscarinic Acetylcholine Receptor Agonists. [Link]

  • Nigel JM Birdsall 1 , Sophie Bradley 2 , David A. Brown 3 , Noel J. Buckley 4 , RA John Challiss 2 , Arthur Christopoulos 5 , Richard M. Eglen 6 , Frederick Ehlert 7 , Christian C. Felder 8 , Rudolf Hammer 9 , Heinz J. Kilbinger 10 , Günter Lambrecht 11 , Chris Langmead 5 , Fred Mitchelson 12 , Ernst Mutschler 11 , Neil M. Nathanson 13 , Roy D. Schwarz 14 , David Thal 5 , Andrew B. Tobin 2 , Celine Valant 5 and Jurgen Wess 15. [Link]

  • Chem. Pharm. Bull. Vol. 71 No. 6. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. [Link]

  • Discovery of Selective N-[3-(1-Methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT1F Receptor Agonists: Evolution from Bicyclic to Monocyclic Cores. (URL not available)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
© Copyright 2026 BenchChem. All Rights Reserved.